molecular formula C12H15N3O3 B093782 Triallyl isocyanurate CAS No. 1025-15-6

Triallyl isocyanurate

Cat. No. B093782
CAS RN: 1025-15-6
M. Wt: 249.27 g/mol
InChI Key: KOMNUTZXSVSERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triallyl isocyanurate (TAIC) is a trifunctional monomer that can be used to enhance hardness, heat and solvent resistance, and electrical properties in polymer systems including polyolefins, epoxies, polyesters, and polyvinyl chloride .


Synthesis Analysis

TAIC was synthesized by quaternary ammonium salt catalytic of isocyanuric acid and chloropropene in the solvent of N,N-dimethyl formamide (DMF) . A theoretical investigation on the reaction of TAIC in the UV radiation cross-linking process of polyethylene is conducted at the B3LYP/6-311+G(d,p) level for the production of high voltage cable insulation materials .


Molecular Structure Analysis

TAIC contains a total of 33 bonds; 18 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 double bonds, 1 six-membered ring, 3 urea (-thio) derivatives, and 3 imides (-thio) .


Chemical Reactions Analysis

TAIC has been used in the UV radiation cross-linking process of polyethylene . It has also been used as an efficient electrolyte additive for layered oxide cathode material-based lithium-ion batteries . TAIC degradation was enhanced when an ozone (O3)/ultraviolet (UV) process was applied .


Physical And Chemical Properties Analysis

TAIC has a density of 1.11 g/cm³, a melting point of 24-28°C, and a boiling point of 119-120°C at 3mmHg . It also has a specific gravity of 1.15 at 30°C .

Scientific Research Applications

Wastewater Treatment

Scientific Field

Environmental Science

Application Summary

TAIC has been used in wastewater treatment as a refractory organic compound due to its significant production capability and negative environmental impact .

Methods of Application

TAIC degradation was enhanced when an ozone (O3)/ultraviolet (UV) process was applied compared with the application of an independent O3 process .

Results

Although 99% of TAIC could be degraded in 5 min during both processes, the O3/UV process had a 70% mineralization rate that was much higher than that of the independent O3 process (9%) in 30 min .

UV Radiation Cross-linking of Polyethylene

Scientific Field

Material Science

Application Summary

TAIC is used in the UV radiation cross-linking process of polyethylene for the production of high voltage cable insulation materials .

Methods of Application

The UV radiation cross-linking reaction of polyethylene is initiated by benzophenone, and the multi-functional cross-linker TAIC is required for the cross-linking process to occur .

Results

The results indicate that the optimized process for the production of UV radiation cross-linking polyethylene insulation materials for high voltage cables is described .

Enhancing Product Properties

Scientific Field

Industrial Manufacturing

Application Summary

As a co-agent in crosslinking polymers, TAIC plays an integral role in enhancing a product’s heat resistance, weatherability, and mechanical properties .

Methods of Application

TAIC is used as an intermediate in synthesizing high-performance resins and additives .

Results

The use of TAIC results in products with enhanced heat resistance, weatherability, and mechanical properties .

Manufacture of Synthetic Rubbers, Flame Retardants, and Agrochemicals

Scientific Field

Chemical Engineering

Application Summary

TAIC is used as a crosslinking agent in the manufacture of synthetic rubbers, flame retardants, and agrochemicals .

Methods of Application

The brominated form of TAIC is marketed as a flame retardant for olefin and styrene resins, providing heat and weather resistance, good dispersability, and high heat stability .

Results

The use of TAIC in these applications results in products with enhanced heat and weather resistance, good dispersability, and high heat stability .

Electrolyte Additive for Lithium-Ion Batteries

Scientific Field

Electrochemistry

Application Summary

TAIC is used as an efficient electrolyte additive for layered oxide cathode material-based lithium-ion batteries with improved stability under high voltage .

Methods of Application

A new electrolyte additive, 1,3,5-tri-2-propenyl-1,3,5-triazine-2,4,6-(1H, 3H, 5H)-trione (TAIC), is introduced to enhance the electrochemical performances of layered lithium nickel cobalt manganese oxide (NCM) and lithium cobalt oxide (LiCoO2) cathodes, especially under a higher working voltage .

Results

By adding 0.5 wt.% of TAIC into the electrolyte, the battery exhibited outstanding performances. The thickness swelling decreased to about 6% after storage at 85 °C for 24 h, while the capacity retention of cycle-life performances under high temperature of 45 °C after the 600th cycle increased 10% in comparison with the batteries without TAIC .

Improvement of Various Rubbers and Plastics

Scientific Field

Polymer Science

Application Summary

TAIC is used for the improvement of various rubbers and plastics .

Methods of Application

TAIC is used as a material for polymer alloy and as an additive in the EVA film for solar battery encapsulation .

Results

The use of TAIC results in improved rubbers and plastics, and it enhances the performance of EVA films used for solar battery encapsulation .

Coatings, Foam Coatings, TPE Inks, Rubber & Plastics, Wire & Cable Insulation

Application Summary

TAIC is used in various applications such as coatings, foam coatings, TPE inks, rubber & plastics, and wire & cable insulation .

Methods of Application

TAIC is used as a crosslinking agent in these applications to enhance the properties of the materials .

Results

The use of TAIC results in improved properties of coatings, foam coatings, TPE inks, rubber & plastics, and wire & cable insulation .

Improvement of Fluorine Rubber

Application Summary

TAIC is used for the improvement of fluorine rubber .

Methods of Application

TAIC is used as a crosslinking agent in the manufacture of fluorine rubber .

Results

The use of TAIC results in improved properties of fluorine rubber .

Safety And Hazards

TAIC is considered hazardous by the OSHA Hazard Communication Standard. It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure, particularly to the liver .

Future Directions

TAIC has been used in high energy density and high voltage lithium-ion battery systems . It has also been incorporated to fabricate SPAN fibers with robust chemical structure and high sulfur loading . The global TAIC market size was valued at USD 58.22 million in 2021 and is expected to expand at a CAGR of 8.46% during the forecast period, reaching USD 94.78 million by 2027 .

properties

IUPAC Name

1,3,5-tris(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-6H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMNUTZXSVSERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Record name TRIALLYL ISOCYANURATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21138
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26355-18-0
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26355-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0026175
Record name Triallyl isocyanurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Triallyl isocyanurate is a white crystalline solid. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, Melting point = 20.5 deg C; [ChemIDplus] White solid; mp = 23-25 deg C; [CAMEO] Colorless viscous liquid; [Aldrich MSDS]
Record name TRIALLYL ISOCYANURATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21138
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Triallyl isocyanurate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10063
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

300 to 306 °F at 4 mmHg (NTP, 1992)
Record name TRIALLYL ISOCYANURATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21138
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 230 °F (NTP, 1992)
Record name TRIALLYL ISOCYANURATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21138
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name TRIALLYL ISOCYANURATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21138
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.159 (NTP, 1992) - Denser than water; will sink
Record name TRIALLYL ISOCYANURATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21138
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Triallyl isocyanurate

CAS RN

1025-15-6
Record name TRIALLYL ISOCYANURATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21138
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Triallyl isocyanurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triallyl isocyanurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001025156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIALLYL ISOCYANURATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11692
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triallyl isocyanurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIALLYL ISOCYANURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48OBJ1G11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

74 to 77 °F (NTP, 1992)
Record name TRIALLYL ISOCYANURATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21138
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triallyl isocyanurate
Reactant of Route 2
Reactant of Route 2
Triallyl isocyanurate
Reactant of Route 3
Reactant of Route 3
Triallyl isocyanurate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Triallyl isocyanurate
Reactant of Route 5
Triallyl isocyanurate
Reactant of Route 6
Triallyl isocyanurate

Citations

For This Compound
2,130
Citations
A Matsumoto, H Inoue, T Matsumoto… - Journal of …, 1989 - Taylor & Francis
Free‐radical polymerizations of triallyl cyanurate (TAC) and its isomer triallyl isocyanurate (TAIC) were conducted in bulk at 60C. In the polymerization of TAIC, gelation occurred at 12.4…
Number of citations: 31 www.tandfonline.com
A Matsumoto, F Hirai, Y Sumiyama, H Aota… - European polymer …, 1999 - Elsevier
As part of our continuing studies concerned with the radical polymerization of multiallyl compounds, the polymerization behavior of triallyl isocyanurate (TAIC) was compared in detail …
Number of citations: 26 www.sciencedirect.com
JK Gillham, CC Mentzer - Journal of Applied Polymer Science, 1973 - Wiley Online Library
Triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC) are thermosetting monomers with interesting interrelations: Calorimetry and infrared spectrophotometry were used to investigate …
Number of citations: 21 onlinelibrary.wiley.com
J Zhong, M Hao, R Li, L Bai, G Yang - Journal of Chromatography A, 2014 - Elsevier
… A novel polymeric monolith was prepared by triallyl isocyanurate and trimethylolpropane … In the polymerization, triallyl isocyanurate (TAIC) was used as the functional monomer; …
Number of citations: 27 www.sciencedirect.com
A Matsumoto, T Kubo, K Watanabe, H Aota… - European polymer …, 2000 - Elsevier
The temperature effect on the polymerization of triallyl isocyanurate (TAIC) was explored in detail as compared with its isomer triallyl cyanurate (TAC), since TAIC and TAC are …
Number of citations: 7 www.sciencedirect.com
A Matsumoto, T Matsumoto, H Inoue, M Oiwa… - European polymer …, 1990 - Elsevier
Radical polymerizations of triallyl isocyanurate (TAIC) and its isomer triallyl cyanurate (TAC) were conducted in benzene at 60. In the polymerization of TAIC, gelation occurred quite …
Number of citations: 27 www.sciencedirect.com
C Han, X Ran, K Zhang, Y Zhuang… - Journal of applied …, 2007 - Wiley Online Library
… in the presence of triallyl isocyanurate. The influence of γ-radiation crosslinking on the thermal and mechanical properties of poly(ϵ-caprolactone)/triallyl isocyanurate was investigated. …
Number of citations: 34 onlinelibrary.wiley.com
TJ White, LV Natarajan, VP Tondiglia, PF Lloyd… - Polymer, 2007 - Elsevier
… This work examines HPDLC reflection gratings that contain the ene monomer triallyl isocyanurate (TATATO). In HPDLCs, thiol–TATATO polymerization is two times faster than the thiol–…
Number of citations: 60 www.sciencedirect.com
CM Zhang, F Li, XQ Zhu, JG Yu - Molecules, 2022 - mdpi.com
In this study, a new electrolyte additive 1,3,5-tri-2-propenyl-1,3,5-triazine-2,4,6-(1H, 3H, 5H)-trione (TAIC) for lithium-ion batteries is reported. The additive is introduced as a novel …
Number of citations: 9 www.mdpi.com
A Matsumoto, K Watanabe, H Aota, Y Takayama… - Polymer, 2000 - Elsevier
Cyclopolymerization of triallyl isocyanurate (TAIC) as compared with its isomer triallyl cyanurate (TAC) is discussed in terms of the nonterminal units effect caused by the sterically bulky …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.